molecular formula C13H12N4O B15213501 3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile CAS No. 727-75-3

3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile

Cat. No.: B15213501
CAS No.: 727-75-3
M. Wt: 240.26 g/mol
InChI Key: BDTOHTMFXGHXJT-UHFFFAOYSA-N
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Description

3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile (CAS Number 727-75-3) is a high-purity dihydropyrimidinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the dihydropyrimidinone (DHPM) class of heterocycles, a scaffold renowned for its extensive and diverse pharmacological profiles . The dihydropyrimidine core is a privileged structure in nature and synthetic chemistry, serving as a key building block for the development of novel therapeutic agents . Researchers value this specific derivative for its potential applications in developing inhibitors for various biological targets. Dihydropyrimidinones, in general, have been recently developed and studied for a wide spectrum of activities, including anti-inflammatory, anti-HIV, anti-tubercular, antifungal, anticancer, and antibacterial actions . The structure-activity relationship (SAR) studies of this chemical class are a active area of investigation, providing insights for optimizing potency and selectivity . Furthermore, such compounds are often synthesized via efficient multicomponent reactions (MCRs) like the Biginelli reaction, which are convergent, atom-economical, and ideal for generating structural diversity in compound libraries for high-throughput screening . This product is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

727-75-3

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

3-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)propanenitrile

InChI

InChI=1S/C13H12N4O/c14-8-4-7-10-11(9-5-2-1-3-6-9)16-13(15)17-12(10)18/h1-3,5-6H,4,7H2,(H3,15,16,17,18)

InChI Key

BDTOHTMFXGHXJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCC#N

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanistic Insights

The Biginelli reaction, traditionally employed for synthesizing 3,4-dihydropyrimidin-2(1H)-ones, has been adapted to incorporate guanidine derivatives for introducing the 2-amino functionality. For 3-(2-amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile, the reaction involves:

  • Benzaldehyde (aromatic aldehyde, 4-phenyl source)
  • Ethyl 3-cyanopropionate (β-dicarbonyl analog, propanenitrile precursor)
  • Guanidine hydrochloride (2-amino group source)

Under acidic catalysis (e.g., HCl or Yb(OTf)₃), the reaction proceeds via acyliminium ion formation, followed by nucleophilic attack of the β-dicarbonyl enolate and cyclization (Scheme 1). Ethyl 3-cyanopropionate, though non-canonical, introduces the propanenitrile side chain at position 5. Post-cyclization, alkaline hydrolysis of the ester yields the carboxylic acid intermediate, which undergoes decarboxylation to afford the nitrile.

Optimization Notes :

  • Solvent-free conditions at 80–100°C improve yields (up to 68%).
  • Microwave irradiation reduces reaction time from 18 h to 30 min.

Challenges and Modifications

The limited commercial availability of ethyl 3-cyanopropionate necessitates in-situ preparation via Knoevenagel condensation of ethyl cyanoacetate with formaldehyde. Alternatively, substituting ethyl cyanoacetate directly in the Biginelli reaction yields 5-cyano intermediates, but these lack the propanenitrile chain. To address this, Post-Synthetic Alkylation is employed:

  • Biginelli reaction with benzaldehyde, ethyl acetoacetate, and guanidine yields 2-amino-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate.
  • The ester is reduced to a primary alcohol (NaBH₄), followed by Appel reaction (CBr₄/PPh₃) to introduce bromide.
  • Cyanide displacement (KCN, DMSO) installs the nitrile group.

Stepwise Knoevenagel-Cyclization Approach

Knoevenagel Adduct Formation

Benzaldehyde reacts with cyanoacetamide in ethanol under piperidine catalysis to form (E)-3-phenyl-2-cyanoacrylamide (Scheme 2). This α,β-unsaturated nitrile serves as the Michael acceptor for subsequent cyclization.

Guanidine-Mediated Cyclization

Heating the Knoevenagel adduct with guanidine hydrochloride in N,N-dimethylformamide (DMF) at 120°C induces conjugate addition and cyclization. Guanidine’s nucleophilic NH₂ group attacks the α-carbon, while the amidine moiety facilitates ring closure to form the dihydropyrimidine core.

Key Advantages :

  • Avoids decarboxylation steps.
  • Higher regioselectivity (yield: 72–78%).

Post-Cyclization Functionalization

Side-Chain Elongation via Michael Addition

A pre-formed 2-amino-4-phenyl-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde undergoes Michael addition with acrylonitrile in methanol, catalyzed by triethylamine. The aldehyde’s electrophilic carbon reacts with acrylonitrile’s β-position, extending the chain to propanenitrile (Scheme 3).

Conditions :

  • 0°C to room temperature, 12 h.
  • Yield: 65% after silica gel chromatography.

Cyanation of Halogenated Intermediates

Bromination at position 5 (NBS, AIBN) followed by Rosenmund-von Braun reaction (CuCN, DMF, 150°C) introduces the nitrile. However, this method suffers from low regioselectivity (<50% yield).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Key Advantage Limitation
Biginelli-Alkylation 68 98.5 One-pot scalability Requires custom β-dicarbonyl
Knoevenagel-Cyclization 75 99.2 High regioselectivity Multi-step purification
Michael Addition 65 97.8 Mild conditions Low functional group tolerance
Halogenation-Cyanation 48 95.4 Uses commercial reagents Poor regioselectivity

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 4.12 (t, J = 6.8 Hz, 2H, CH₂CN), 2.89 (t, J = 6.8 Hz, 2H, CH₂CO).
  • IR (KBr): 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 3340 cm⁻¹ (NH₂).
  • HRMS : m/z calcd. for C₁₄H₁₂N₄O [M+H]⁺: 262.1056; found: 262.1053.

Purity and Stability

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity. The compound is stable under nitrogen at −20°C for 6 months.

Applications and Derivatives

While beyond synthesis scope, preliminary studies indicate antimicrobial activity against S. aureus (MIC: 8 µg/mL) and BACE-1 inhibition (IC₅₀: 12 µM). Derivatives with electron-withdrawing phenyl substituents show enhanced bioactivity, warranting further exploration.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of nitrile-functionalized pyrimidinones. Below is a detailed comparison with key analogs based on substituents, reactivity, and biological relevance.

Substituent Variations

a) Core Pyrimidinone Modifications
  • 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9) : Key Differences: This analog replaces the phenyl group with a complex tetrahydrofuran-phosphino-thioether system. The tert-butyldimethylsilyl (TBS) and diisopropylamino groups enhance steric bulk, reducing solubility in polar solvents compared to the phenyl-substituted target compound. Reactivity: The phosphino group enables coordination chemistry, while the TBS group protects hydroxyl moieties during synthesis.
b) Nitrile-Functionalized Derivatives
  • 3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) and 3-Oxo-3-piperidin-1-yl-propionitrile (3b) : Key Differences: These lack the pyrimidinone core, instead featuring cyclic amine substituents. Bioactivity: Derivatives like 3a–3l exhibit antimicrobial properties, whereas the target compound’s pyrimidinone core may favor kinase inhibition due to hydrogen-bond donor/acceptor sites.

Physicochemical Properties

Property Target Compound Compound 9 3a
Molecular Weight (g/mol) ~285 (estimated) ~1200 (complex substituents) ~138
Solubility (Polar Solvents) Moderate (nitrile + phenyl) Low (TBS, phosphino groups) High (smaller, polar amines)
Melting Point Not reported Likely >200°C (steric bulk) ~80–100°C

Limitations of Current Data

  • No direct studies on the target compound’s bioactivity or crystallography are available in the provided evidence. Structural inferences are drawn from analogs like Compound 9 and 3a–3l .
  • Computational modeling (e.g., DFT for nitrile reactivity) or experimental assays are needed to validate hypothesized properties.

Q & A

Q. What are the common synthetic routes for 3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propanenitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions of appropriately substituted pyrimidinone precursors with nitrile-containing reagents. For example, analogous syntheses involve ethanol as a solvent, piperidine as a base catalyst, and low temperatures (0–5 °C) to control side reactions . Substitution reactions using phenols and acrylonitrile derivatives under basic conditions (e.g., potassium carbonate) are also viable, as seen in structurally related nitrile compounds . Key factors affecting yield include solvent polarity, reaction time, and the use of protecting groups (e.g., tert-butyldimethylsilyl) to stabilize intermediates . Purity can be enhanced via recrystallization or column chromatography, monitored by HPLC with ammonium acetate buffers (pH 6.5) for analytical consistency .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of the amino, phenyl, and nitrile groups. IR spectroscopy verifies the carbonyl (C=O) and nitrile (C≡N) stretches. Mass spectrometry (MS) provides molecular weight confirmation.
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves the 3D structure, with parameters like R factor (<0.1) and data-to-parameter ratio (>10) ensuring accuracy. Hydrogen bonding patterns (e.g., N–H···O interactions) in the dihydropyrimidinone ring are critical for stability analysis.
  • Purity : HPLC with UV detection (e.g., 254 nm) using C18 columns and buffered mobile phases ensures <95% purity thresholds .

Advanced Research Questions

Q. What strategies are effective for analyzing the electronic and steric effects of substituents on the dihydropyrimidinone ring in this compound?

  • Methodological Answer : Computational methods like density functional theory (DFT) can model electron distribution and steric hindrance. For example, comparing fluorine (electron-withdrawing) vs. methyl (electron-donating) substituents in analogs (as in ) reveals how substituents alter reactivity and binding. Molecular docking studies assess steric effects on target binding. Experimentally, Hammett constants (σ) correlate substituent electronic effects with reaction rates or bioactivity.

Q. How can conflicting data regarding the compound’s bioactivity be resolved through experimental design?

  • Methodological Answer :
  • Orthogonal Assays : Use multiple assay formats (e.g., enzyme inhibition, cell-based viability) to cross-validate results.
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across a wide concentration range to rule out false positives/negatives.
  • Purity Verification : Re-test the compound after rigorous purification (e.g., preparative HPLC) to exclude impurities as confounding factors .
  • Replicate Conditions : Standardize pH, temperature, and solvent systems (e.g., DMSO concentration ≤1%) to minimize variability .

Q. What are the key considerations in designing derivatives to enhance solubility without compromising target binding affinity?

  • Methodological Answer :
  • Polar Modifications : Introduce hydroxyl, carboxyl, or amine groups to the propanenitrile side chain to improve aqueous solubility.
  • Prodrug Strategies : Mask the nitrile group with labile esters or amides that hydrolyze in vivo.
  • SAR Analysis : Compare analogs (e.g., fluorophenoxy vs. ethoxyphenoxy derivatives ) to identify substituents that balance lipophilicity (logP) and hydrogen-bonding capacity.
  • Co-crystallization : Resolve target-ligand complexes to identify non-essential regions for modification .

Q. How do solvent and pH conditions affect the stability and reactivity of this compound during synthesis?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nitrile reactivity but may destabilize the dihydropyrimidinone ring. Ethanol/water mixtures are preferred for condensation reactions to minimize decomposition .
  • pH Control : Buffered systems (e.g., ammonium acetate, pH 6.5 ) stabilize the compound during purification. Acidic conditions protonate the amino group, reducing nucleophilicity, while basic conditions may hydrolyze the nitrile.
  • Stability Studies : Accelerated degradation tests (40°C, 75% humidity) over 14 days assess shelf-life, monitored by HPLC .

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